1,4,7,10-Tetraoxacyclotridecane, 12-(2-phenyl-1,3-dioxan-5-yl)-
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Overview
Description
1,4,7,10-Tetraoxacyclotridecane, 12-(2-phenyl-1,3-dioxan-5-yl)- is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenyl-substituted dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxacyclotridecane, 12-(2-phenyl-1,3-dioxan-5-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted dioxane derivative with a tetraoxacyclotridecane precursor in the presence of a strong acid or base to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxacyclotridecane, 12-(2-phenyl-1,3-dioxan-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,4,7,10-Tetraoxacyclotridecane, 12-(2-phenyl-1,3-dioxan-5-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxacyclotridecane, 12-(2-phenyl-1,3-dioxan-5-yl)- involves its interaction with specific molecular targets and pathways. The compound’s multiple ether linkages and phenyl-substituted dioxane ring allow it to form stable complexes with metal ions and other molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: A similar macrocyclic compound with nitrogen atoms instead of oxygen atoms in the ring.
12-Isopropyl-1,4,7,10-tetraoxacyclotridecane: A derivative with an isopropyl group instead of a phenyl-substituted dioxane ring
Uniqueness
1,4,7,10-Tetraoxacyclotridecane, 12-(2-phenyl-1,3-dioxan-5-yl)- is unique due to its combination of multiple ether linkages and a phenyl-substituted dioxane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
109773-60-6 |
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Molecular Formula |
C19H28O6 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
12-(2-phenyl-1,3-dioxan-5-yl)-1,4,7,10-tetraoxacyclotridecane |
InChI |
InChI=1S/C19H28O6/c1-2-4-16(5-3-1)19-24-14-18(15-25-19)17-12-22-10-8-20-6-7-21-9-11-23-13-17/h1-5,17-19H,6-15H2 |
InChI Key |
AEULSSIDKZTJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCC(COCCO1)C2COC(OC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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